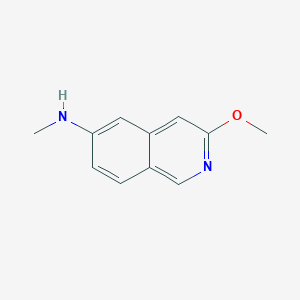

3-Methoxy-N-methylisoquinolin-6-amine

Description

Historical Development and Contemporary Relevance of the Isoquinoline (B145761) Scaffold

The history of isoquinoline, a structural isomer of quinoline, began with its first isolation from coal tar in 1885. wikipedia.org Composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, this heterocyclic compound quickly garnered scientific interest. amerigoscientific.com Initially, isolation was achieved through fractional crystallization of acid sulfate, a process later refined by selective extraction methods in the early 20th century. wikipedia.org While early work focused on isolation and basic characterization, the development of synthetic methods like the Pomeranz–Fritsch reaction and the Bischler-Napieralski reaction enabled chemists to construct the isoquinoline core with greater control, paving the way for extensive investigation. wikipedia.orgresearchgate.net

In contemporary chemical research, the isoquinoline scaffold is recognized as a "privileged structure," a framework that is a recurring motif in a multitude of biologically active compounds. nih.govnih.gov Its rigid structure and ability to be functionalized at various positions make it an ideal template for drug discovery. nih.gov The isoquinoline core is integral to a vast array of natural alkaloids, such as papaverine (B1678415) and berberine, whose medicinal properties have been known for centuries. wikipedia.orgresearchgate.net Today, its relevance extends beyond natural products into materials science, where isoquinoline-based materials are investigated for their optical and electrical properties, with potential applications in optoelectronics, energy storage, and as ligands in the synthesis of metal-organic frameworks (MOFs). amerigoscientific.comnumberanalytics.com

Significance of Substituted Isoquinolines as Research Targets in Heterocyclic Chemistry

Substituted isoquinolines, which feature various functional groups attached to the core ring system, are of paramount importance in heterocyclic chemistry. nih.gov The introduction of substituents allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its reactivity and biological activity. numberanalytics.com The ability to introduce substituents at specific positions, such as C-1, C-3, and C-4, is a central theme in modern synthetic organic chemistry. rsc.orgnih.gov

The synthesis of these diversely functionalized isoquinolines is a challenging but critical area of research. nih.govrsc.org A wide array of synthetic strategies has been developed, ranging from classical methods to modern transition-metal-catalyzed reactions, including palladium, rhodium, and copper-catalyzed processes. acs.orgmdpi.comresearchgate.net These methods enable the construction of highly substituted and structurally complex isoquinolines that would be difficult to access otherwise. nih.govresearchgate.net The resulting molecules are not only targets for medicinal chemistry but also serve as versatile intermediates and building blocks for the synthesis of more complex molecular architectures, including other heterocyclic systems. nih.govresearchgate.net The strategic placement of nitrogen-bearing side chains, for instance, can enhance solubility and binding affinity to biological targets. nih.gov

Positioning of 3-Methoxy-N-methylisoquinolin-6-amine within the Landscape of Functionalized Isoquinoline Systems

Within the vast family of substituted isoquinolines lies This compound . This specific molecule is characterized by an isoquinoline core functionalized with a methoxy (B1213986) group (-OCH₃) at the C-3 position and an N-methylamino group (-NHCH₃) at the C-6 position.

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| CAS Number | 1374652-30-8 |

| SMILES | CNC1=CC2=C(C=C1)C=NC=C2OC |

| IUPAC Name | This compound |

Data sourced from chemical supplier catalogs and databases.

The functional groups on this compound are significant. The methoxy group at C-3 and the amine group at C-6 on the benzo portion of the scaffold make it a highly functionalized and potentially versatile research chemical. Amine groups are common functionalities in biologically active molecules and can serve as a handle for further chemical modifications, such as amide bond formation or alkylation. youtube.com The methoxy group can influence the electronic properties of the heterocyclic ring system. The parent compound, 3-Methoxyisoquinolin-6-amine (CAS 1374651-51-0), is a known chemical entity, and the N-methylation to form the title compound represents a further step in derivatization. nih.govbldpharm.com

While specific, high-profile research applications for this compound are not extensively documented in mainstream literature, its structure places it firmly in the category of a synthetic building block. Chemical suppliers list it as a research chemical, indicating its use in laboratory-scale synthesis. bldpharm.com It can be envisioned as a key intermediate for creating more complex molecules, particularly in the context of library synthesis for screening purposes in drug discovery programs. The strategic placement of its functional groups makes it a valuable precursor for developing derivatives with potential activities, drawing parallels to other substituted isoquinolines that have shown promise in various therapeutic areas. researchgate.net

Current Research Challenges and Emerging Opportunities in Isoquinoline Chemistry

Despite significant progress, research in isoquinoline chemistry faces several challenges. A primary hurdle is the scalability and cost-effectiveness of many synthetic routes. numberanalytics.com While numerous elegant methods exist for creating complex isoquinolines in the lab, translating these to large-scale, industrial production can be impractical. acs.org Another challenge is the limited understanding of the structure-activity relationships for many isoquinoline-based compounds, which makes the rational design of molecules with specific properties difficult. numberanalytics.com Furthermore, developing environmentally friendly, or "green," synthetic methods that are straightforward, use cheaper materials, and operate under mild conditions remains a key objective. nih.gov

These challenges, however, create a landscape rich with opportunities. There is a strong drive to develop more sustainable and cost-effective synthetic methods, potentially using biocatalysts or renewable starting materials. numberanalytics.com The dearomatization of isoquinolines to create partially or fully saturated nitrogen heterocycles is an emerging area, offering access to novel three-dimensional molecular scaffolds with potentially improved clinical outcomes and metabolic stability. researchgate.netnih.govacs.org The continued exploration of isoquinoline derivatives is expected to yield new therapeutic agents for a range of diseases. amerigoscientific.comnih.gov Moreover, the unique properties of isoquinolines are being harnessed in materials science to develop advanced materials for new technologies in electronics and energy applications. amerigoscientific.comnumberanalytics.com The future of isoquinoline research is bright, with ongoing efforts to design and synthesize novel compounds with enhanced potency, selectivity, and functionality. numberanalytics.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

3-methoxy-N-methylisoquinolin-6-amine |

InChI |

InChI=1S/C11H12N2O/c1-12-10-4-3-8-7-13-11(14-2)6-9(8)5-10/h3-7,12H,1-2H3 |

InChI Key |

HMWZSDIZFKGGNT-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC2=CC(=NC=C2C=C1)OC |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 Methoxy N Methylisoquinolin 6 Amine

Intrinsic Reactivity of the Isoquinoline (B145761) Heterocyclic System

The isoquinoline core, a bicyclic aromatic heterocycle, exhibits a rich and diverse reactivity profile owing to the presence of the nitrogen atom within the ring system. This nitrogen atom significantly influences the electron distribution, leading to distinct reactivity patterns in both the pyridine (B92270) and benzene (B151609) rings.

Electrophilic Aromatic Substitution Reactions on Isoquinoline Derivatives.quimicaorganica.org

Electrophilic aromatic substitution (EAS) on the isoquinoline nucleus predominantly occurs on the electron-rich benzene ring rather than the electron-deficient pyridine ring. quimicaorganica.orgyoutube.com The nitrogen atom deactivates the pyridine ring towards electrophilic attack. The preferred positions for electrophilic attack are C5 and C8, as the resulting cationic intermediates are more stable. quimicaorganica.orgyoutube.com For instance, nitration and bromination of isoquinoline yield a mixture of 5- and 8-substituted products.

Nucleophilic Aromatic Substitution Reactions on the Isoquinoline Core.youtube.com

In contrast to electrophilic substitution, nucleophilic aromatic substitution (NAS) on isoquinoline preferentially occurs on the electron-deficient pyridine ring, primarily at the C1 position. youtube.comquora.com This is because the nitrogen atom can stabilize the negative charge of the Meisenheimer-like intermediate formed during the reaction. quora.com If the C1 position is occupied, the reaction can occur at the C3 position. youtube.com

Halogenated isoquinolines, particularly at the C1 and C4 positions, readily undergo nucleophilic substitution. quimicaorganica.org The reaction mechanism typically proceeds through an addition-elimination pathway. quimicaorganica.org A classic example is the Chichibabin reaction, where isoquinoline reacts with sodium amide to yield 1-aminoisoquinoline. youtube.com

Oxidation and Reduction Chemistry of the Isoquinoline Ring.youtube.com

The isoquinoline ring system can undergo both oxidation and reduction reactions, with the outcome depending on the specific reagents and reaction conditions.

Oxidation: The isoquinoline ring is relatively resistant to oxidation. pharmaguideline.com Under vigorous conditions, such as with alkaline potassium permanganate, the benzene ring is cleaved to yield pyridine-3,4-dicarboxylic acid, while the pyridine ring can be cleaved to give phthalic acid. youtube.com

Reduction: The reduction of isoquinoline can lead to various hydrogenated derivatives. Catalytic hydrogenation using reagents like tin and hydrochloric acid or sodium and ethanol (B145695) typically reduces the pyridine ring, yielding 1,2,3,4-tetrahydroisoquinoline. youtube.com Reduction with diisopropylaluminum hydride (DIBAL-H) or sodium in liquid ammonia (B1221849) can selectively reduce the double bond at the 1,2-position to give 1,2-dihydroisoquinoline. youtube.com The formation of 5,6,7,8-tetrahydroisoquinoline (B1330172) can be achieved through reduction with hydrogen and platinum in the presence of concentrated hydrochloric acid. youtube.com

Reactivity Profile of the Methoxy (B1213986) Group at Position 3

The methoxy group at the C3 position of the isoquinoline ring significantly influences the molecule's reactivity. Its electronic effects and its own susceptibility to chemical transformations are key aspects to consider.

Demethylation and Ether Cleavage Reactions of Methoxy-Substituted Isoquinolines

The removal of the methyl group from a methoxy-substituted isoquinoline, a process known as demethylation or ether cleavage, is a common and synthetically useful transformation. wikipedia.org This reaction is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). wikipedia.orgdatapdf.com

Selective demethylation can be achieved under controlled conditions. For instance, treating dimethoxy-substituted isoquinolones with a mixture of aqueous hydrobromic acid and glacial acetic acid can lead to the selective cleavage of a specific methoxyl group. datapdf.com The choice of reagent and reaction conditions is crucial for achieving the desired outcome, as harsh conditions can lead to the cleavage of multiple methoxy groups or other undesired side reactions.

Electronic Influence of the Methoxy Group on Ring Reactivity

The methoxy group (-OCH₃) is an electron-donating group due to its resonance effect (+M effect), which is stronger than its electron-withdrawing inductive effect (-I effect). When positioned at C3 of the isoquinoline ring, the methoxy group increases the electron density of the ring system, particularly within the pyridine ring.

This increased electron density can influence both electrophilic and nucleophilic substitution reactions. While electrophilic attack is generally disfavored on the pyridine ring, the presence of the electron-donating methoxy group can make the ring less deactivated. Conversely, for nucleophilic substitution, which is favored at C1, the electron-donating nature of the methoxy group at C3 might slightly decrease the reactivity at C1 by reducing its electrophilicity. The presence of a methoxy group can also direct metallation reactions to adjacent positions.

Reactivity Characteristics of the N-Methylamino Group at Position 6

The N-methylamino group, a secondary amine, significantly influences the chemical profile of the molecule. Its reactivity is characterized by the nucleophilic and basic nature of the nitrogen atom.

The nitrogen atom of the N-methylamino group possesses a lone pair of electrons, rendering it both basic and nucleophilic. uomustansiriyah.edu.iq This allows it to react with acids to form salts and with various electrophiles. uomustansiriyah.edu.iq Generally, the nucleophilicity of amines correlates with their basicity, with secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia. masterorganicchemistry.com This trend is attributed to the electron-donating nature of the alkyl group (in this case, a methyl group), which increases the electron density on the nitrogen atom. uomustansiriyah.edu.iqmasterorganicchemistry.com

The nucleophilicity of the amine is a critical factor in its reactions. Amines can act as nucleophiles by attacking a carbon atom and displacing a leaving group or by adding to a carbon-carbon or carbon-oxygen double bond. youtube.com The lone pair of electrons on the nitrogen is central to this reactivity. uomustansiriyah.edu.iqyoutube.com

Table 1: General Comparison of Amine Basicity

| Amine Type | General pKa of Conjugate Acid | Relative Basicity |

| Alkylamines | ~10-11 | Stronger |

| Arylamines | <5 | Weaker |

Note: This table presents general trends and not specific values for the compound .

The nucleophilic nitrogen of the N-methylamino group readily participates in alkylation and acylation reactions.

Alkylation: In an alkylation reaction, the amine attacks an alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide leaving group. youtube.comyoutube.com This is a classic SN2 reaction where the amine acts as the nucleophile. youtube.com The reaction can potentially lead to polyalkylation, where the resulting tertiary amine can be further alkylated to form a quaternary ammonium (B1175870) salt. youtube.com

Acylation: Friedel-Crafts acylation is a key reaction involving the introduction of an acyl group onto an aromatic ring. youtube.commasterorganicchemistry.com However, in the context of the N-methylamino group, acylation would involve the reaction with an acyl halide or anhydride. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an amide. This reaction is generally very efficient.

Secondary amines, such as the N-methylamino group, react with aldehydes and ketones to form enamines. chemistrysteps.commasterorganicchemistry.comyoutube.com This reaction proceeds through the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. youtube.comlibretexts.org Following proton transfer and the elimination of a water molecule, an iminium ion is formed. youtube.comlibretexts.org Since the nitrogen in a secondary amine does not have a second proton to lose to form a stable imine, a proton is instead removed from an adjacent carbon atom (the α-carbon), resulting in the formation of a C=C double bond and yielding an enamine. chemistrysteps.commasterorganicchemistry.comyoutube.com

The formation of enamines is a reversible process and is typically catalyzed by a mild acid. chemistrysteps.comyoutube.com Enamines are valuable synthetic intermediates due to the nucleophilic character of the α-carbon. masterorganicchemistry.com

Table 2: Reaction of Amines with Aldehydes and Ketones

| Amine Type | Reactant | Product |

| Primary Amine (R-NH₂) | Aldehyde/Ketone | Imine (Schiff Base) |

| Secondary Amine (R₂NH) | Aldehyde/Ketone | Enamine |

The amino group in amino-substituted isoquinolines can undergo oxidative transformations. The N-methylamino group is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. For instance, the oxidation of an N-isoindolinone group to an N-phthaloyl group has been demonstrated as a method for deprotection in the synthesis of amino acid derivatives. nih.gov In some cases, oxidation can be accompanied by other transformations, such as bromination. nih.gov

The presence of an amino group can also influence the oxidative coupling reactions of the isoquinoline ring system. For example, some hair dye precursors containing amino groups react with primary intermediates, a process that can be accelerated by an oxidizing agent like hydrogen peroxide or can occur through air oxidation. europa.eu

Interplay of Functional Groups: Cooperative and Competitive Reaction Pathways

The reactivity of 3-Methoxy-N-methylisoquinolin-6-amine is not simply the sum of the reactivities of its individual functional groups. The methoxy and N-methylamino groups exert electronic effects on the isoquinoline ring, influencing its susceptibility to electrophilic and nucleophilic attack.

The methoxy group at position 3 is an electron-donating group, which activates the isoquinoline ring towards electrophilic substitution. Similarly, the N-methylamino group at position 6 is also a strong activating group. The interplay between these two groups will direct incoming electrophiles to specific positions on the aromatic ring.

Competition between the functional groups for a given reagent is a key consideration. For example, in an acylation reaction, both the N-methylamino group and the aromatic ring can potentially be acylated. The N-acylation is generally a faster and more favorable process under neutral or basic conditions. However, under Friedel-Crafts conditions (a strong Lewis acid), the amine can coordinate with the Lewis acid, deactivating it and favoring acylation of the aromatic ring.

Detailed Mechanistic Elucidation of Key Chemical Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for predicting products and controlling reaction outcomes.

Mechanism of Enamine Formation:

Nucleophilic Attack: The lone pair of the secondary amine nitrogen attacks the electrophilic carbonyl carbon of an aldehyde or ketone. youtube.comlibretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine. libretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.org

Elimination of Water: The lone pair on the nitrogen helps to push out the water molecule, forming a resonance-stabilized iminium ion. libretexts.org

Deprotonation: A base removes a proton from the α-carbon, and the electrons from the C-H bond move to form the C=C double bond of the enamine, neutralizing the positive charge on the nitrogen. youtube.comyoutube.com

Mechanism of N-Alkylation: This reaction proceeds via a standard SN2 mechanism. The nucleophilic nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to a transition state where the N-C bond is forming and the C-halide bond is breaking. The halide is then expelled as a leaving group, resulting in the alkylated amine. youtube.com

Mechanism of N-Acylation: The nitrogen atom of the amine attacks the carbonyl carbon of the acyl halide or anhydride. This forms a tetrahedral intermediate. The leaving group (halide or carboxylate) is then eliminated, and a proton is lost from the nitrogen to yield the stable amide product.

The presence of the methoxy group and the isoquinoline ring system can influence the rates of these reactions through their electronic and steric effects, but the fundamental mechanistic pathways for the reactions at the N-methylamino group remain consistent with those of other secondary amines.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Substituted Isoquinolines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and coupling constants, chemists can deduce the precise arrangement of atoms and the electronic environment of each nucleus.

In the ¹H NMR spectrum of 3-Methoxy-N-methylisoquinolin-6-amine, each set of non-equivalent protons generates a distinct signal. The N-methyl group (N-CH₃) typically appears as a sharp singlet in the upfield region, generally between 2.2 and 2.6 δ. openstax.org The methoxy (B1213986) group protons (O-CH₃) also produce a singlet, but at a more downfield position due to the deshielding effect of the adjacent oxygen atom. The protons on the aromatic isoquinoline (B145761) core resonate at lower fields, typically between 7.0 and 9.0 ppm, with their exact shifts and coupling patterns determined by their position and the electronic effects of the methoxy and amino substituents. The proton of the secondary amine (N-H) can appear over a wide range and is often broad; its signal can be confirmed by its disappearance upon adding a small amount of D₂O to the sample. openstax.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 9.0 | Multiplet/Doublet |

| NH | Variable (Broad) | Singlet |

| O-CH₃ | ~3.8 - 4.0 | Singlet |

Note: Predicted values are based on typical ranges for similar functional groups and structures. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Carbons in different electronic environments produce distinct signals. Aromatic carbons in isoquinoline systems typically resonate in the 110-160 ppm range. libretexts.org The carbon of the methoxy group (O-CH₃) is expected around 55-62 ppm. researchgate.net The N-methyl carbon (N-CH₃) signal appears further upfield, generally in the 30-35 ppm range. rsc.org Carbons directly attached to the nitrogen atom are deshielded and absorb about 20 ppm further downfield than they would in a comparable alkane. openstax.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C=N | ~150 - 160 |

| Aromatic C-O | ~155 - 165 |

| Aromatic C-N | ~140 - 150 |

| Aromatic C-H / C-C | ~110 - 135 |

| O-CH₃ | ~55 - 62 |

Note: Predicted values are based on typical ranges for similar functional groups and structures. Actual values may vary based on solvent and experimental conditions. researchgate.netrsc.org

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular puzzle.

COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other, typically on adjacent carbons. This helps trace the proton-proton networks within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is fundamental for assigning carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) is one of the most powerful 2D NMR techniques for structural elucidation. It shows correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would be critical to confirm the placement of the substituents. For example, it would show a correlation between the methoxy protons (O-CH₃) and the C3 carbon of the isoquinoline ring, and between the N-methyl protons (N-CH₃) and the C6 carbon. mdpi.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is useful for determining the molecule's three-dimensional conformation and confirming the proximity of substituent groups to nearby ring protons. researchgate.net

The choice of solvent can influence NMR spectra. Solvents like DMSO-d₆ can form hydrogen bonds with the amine proton, altering its chemical shift and exchange rate. mdpi.com In some cases, using acidic solvents can lead to protonation of the basic nitrogen atoms in the isoquinoline ring, causing significant downfield shifts of nearby proton and carbon signals. The conformation of methoxy groups can also affect the chemical shifts of the carbon atom; out-of-plane methoxy groups bonded to an aromatic ring can show unusual deshielding, appearing around 62 ppm compared to the more typical 56 ppm. researchgate.net

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for functional group identification.

For this compound, the key functional groups and their expected absorption ranges are:

N-H Stretch: As a secondary amine, a single, moderately sharp absorption band is expected in the range of 3310-3350 cm⁻¹. openstax.orgorgchemboulder.com This distinguishes it from primary amines, which show two bands, and tertiary amines, which show none. orgchemboulder.com

Aromatic C-H Stretch: Absorption due to the C-H bonds on the isoquinoline ring typically appears above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H bonds of the methyl groups (N-CH₃ and O-CH₃) will show stretching absorptions in the 2800-3000 cm⁻¹ region.

C=C and C=N Stretch: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds within the isoquinoline ring system produce a series of bands in the 1450-1620 cm⁻¹ region.

C-O Stretch: The ether linkage of the methoxy group will result in a strong C-O stretching band, typically found in the 1250-1335 cm⁻¹ range for aromatic ethers. orgchemboulder.com

C-N Stretch: The stretching vibration for the aromatic amine C-N bond is expected in the 1250-1335 cm⁻¹ region. orgchemboulder.com

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3310 - 3350 | Medium, Sharp |

| Aromatic C-H | C-H Stretch | > 3000 | Variable |

| Aliphatic C-H | C-H Stretch | 2800 - 3000 | Medium |

| Aromatic Ring | C=C / C=N Stretch | 1450 - 1620 | Medium to Strong |

| Aromatic Ether | C-O Stretch | 1250 - 1335 | Strong |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular weight with extremely high precision, allowing for the unambiguous determination of the molecular formula.

For this compound (C₁₁H₁₂N₂O), the exact mass can be calculated. Upon ionization, typically using electrospray ionization (ESI), the molecule will form a protonated molecular ion [M+H]⁺. nih.govresearchgate.net

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable structural information. wikipedia.org For isoquinoline alkaloids, fragmentation often involves the loss of substituent groups. nih.govresearchgate.net Key fragmentation pathways for this compound could include:

Loss of a methyl radical (•CH₃): A common fragmentation for N-methyl and O-methyl groups, resulting in an [M-15]⁺ ion. nih.govresearchgate.net

Alpha-cleavage: Cleavage of the bond adjacent to the amine nitrogen is a dominant fragmentation pathway for aliphatic amines. libretexts.org

Loss of the entire N-methylamine group: Cleavage could result in the loss of the NHCH₃ moiety. nih.gov

Table 4: Predicted Mass Spectrometry Data

| Parameter | Description | Predicted Value (m/z) |

|---|---|---|

| Molecular Formula | C₁₁H₁₂N₂O | |

| Exact Mass | 188.0950 | |

| Molecular Ion [M+H]⁺ | Protonated molecule | 189.1028 |

| Key Fragment | Loss of methyl radical (•CH₃) | 174.0792 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for determining the elemental formula of an unknown compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. nih.gov Unlike unit mass resolution instruments, HRMS instruments like Orbitrap or Time-of-Flight (TOF) analyzers can provide mass measurements with errors in the low parts-per-million (ppm) range. hilarispublisher.com This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₁₁H₁₂N₂O. The expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally measured value. This comparison is critical for confirming the elemental composition.

Table 1: Theoretical Exact Mass Data for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |

| [M] | C₁₁H₁₂N₂O | 188.09496 |

| [M+H]⁺ | C₁₁H₁₃N₂O⁺ | 189.10224 |

| [M+Na]⁺ | C₁₁H₁₂N₂ONa⁺ | 211.08415 |

| [M+K]⁺ | C₁₁H₁₂N₂OK⁺ | 227.05809 |

The ability of HRMS to provide high mass accuracy data is crucial in metabolomics and drug discovery to confidently identify compounds from complex mixtures. nih.govhilarispublisher.com The data obtained from an HRAM instrument offers significant analytical benefits, including improved sensitivity, wider dynamic range, and the detection of more compounds compared to unit mass resolution data. hilarispublisher.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis and Structural Insights

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. youtube.com This process, often involving collision-induced dissociation (CID), provides a fragmentation fingerprint that is characteristic of the molecule's structure. nih.govresearchgate.net The fragmentation patterns of isoquinoline alkaloids have been studied extensively, revealing characteristic losses and fragment ions that aid in structural elucidation. nih.govepa.govresearchgate.net

For this compound, the protonated molecule ([M+H]⁺, m/z 189.10224) would be selected in the first mass analyzer and subjected to fragmentation. Based on known fragmentation behaviors of methoxy- and amino-substituted isoquinolines, a set of predictable product ions can be proposed. nih.govresearchgate.net For instance, the loss of a methyl radical (•CH₃) from the methoxy or N-methyl group is a common fragmentation pathway. nih.govresearchgate.net Similarly, the loss of neutral molecules like carbon monoxide (CO) or methane (B114726) (CH₄) can occur. nih.govresearchgate.net

Table 2: Postulated MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 189.10224 | 174.07913 | •CH₃ (15.02311) | Loss of methyl radical from N-methyl or methoxy group |

| 189.10224 | 161.08115 | CO (28.0102) | Loss of carbon monoxide |

| 174.07913 | 146.06518 | CO (28.0102) | Subsequent loss of carbon monoxide from the m/z 174 fragment |

| 189.10224 | 157.08623 | CH₃OH (32.02621) | Loss of methanol (B129727) (less common for aromatic methoxy) |

These characteristic fragmentation patterns provide a solid foundation for the rapid and high-efficiency structural elucidation of isoquinoline derivatives and similar metabolites. nih.govresearchgate.net

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. mdpi.com This method involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined, along with bond lengths, bond angles, and torsional angles. mdpi.commdpi.com

For this compound, obtaining a single crystal suitable for X-ray diffraction would be the first critical step. This is typically achieved by slow evaporation of a solution of the purified compound in an appropriate solvent. mdpi.com Once a suitable crystal is obtained and analyzed, the crystallographic data would provide definitive confirmation of the connectivity and stereochemistry of the molecule, solidifying the structural assignment proposed by other spectroscopic methods. mdpi.comresearchgate.net The crystal structure would reveal the planarity of the isoquinoline ring system and the specific conformation of the methoxy and N-methylamino substituents.

Table 3: Hypothetical X-ray Crystallography Data Parameters for this compound

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) |

| Space Group | The symmetry of the crystal lattice |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (ų) | The volume of the unit cell |

| Z | The number of molecules per unit cell |

| Calculated Density (g/cm³) | The theoretical density of the crystal |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |

While no specific X-ray data for this compound is publicly available, the technique has been successfully applied to numerous other isoquinoline derivatives, confirming their structures. mdpi.commdpi.comresearchgate.net

Chromatographic and Hyphenated Techniques (e.g., LC-MS, GC-MS) in Separation and Identification

Chromatographic techniques are essential for the separation and purification of compounds from mixtures and for their identification. When coupled with mass spectrometry (hyphenated techniques), they become powerful tools for analyzing complex samples. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for the analysis of isoquinoline alkaloids, which are often polar and non-volatile. researchgate.netacs.orgnih.gov For this compound, a reversed-phase HPLC method would likely be employed.

Table 4: Typical LC-MS Parameters for Analysis of this compound

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid nih.gov |

| Flow Rate | 0.2 - 0.5 mL/min |

| Gradient | A gradient from low to high organic phase (Acetonitrile) |

| MS Detector | ESI in positive ion mode researchgate.net |

This setup allows for the separation of the target compound from impurities or other components in a mixture, with the mass spectrometer providing mass information for identification. researchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of isoquinoline alkaloids, particularly for identifying and quantifying them in various matrices. nih.govresearchgate.net While some isoquinolines may require derivatization to increase their volatility and thermal stability, many can be analyzed directly. nih.gov

Table 5: Potential GC-MS Parameters for Analysis of this compound

| Parameter | Typical Condition |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) |

| MS Detector | Electron Ionization (EI) at 70 eV |

GC-MS provides characteristic fragmentation patterns upon electron ionization, which can be compared to spectral libraries for identification. madison-proceedings.com The choice between LC-MS and GC-MS often depends on the compound's polarity, volatility, and thermal stability, as well as the complexity of the sample matrix. mdpi.comnih.gov

Computational Chemistry Approaches for 3 Methoxy N Methylisoquinolin 6 Amine

Conformational Analysis and Molecular Dynamics Simulations of Substituted Isoquinolines

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of a molecule's atoms. For flexible molecules like 3-Methoxy-N-methylisoquinolin-6-amine, which has rotatable bonds in its substituents, this analysis is crucial.

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape. nih.gov In an MD simulation, the motion of atoms and molecules is tracked over time by solving Newton's equations of motion. This generates a trajectory that reveals how the molecule moves, folds, and changes shape. semanticscholar.org

For substituted isoquinolines, MD simulations can:

Identify the most stable (lowest energy) conformers. nih.gov

Determine the energy barriers between different conformations.

Simulate the molecule's behavior in different environments, such as in an aqueous solution, to understand how the solvent affects its shape.

Analyze intramolecular interactions, such as hydrogen bonds, that stabilize certain conformations. semanticscholar.org

Studies on related structures like tetrahydroisoquinolines have shown that the preferred conformation, often a half-chair for the heterocyclic ring, is critical for biological activity. nih.gov By running MD simulations on this compound, researchers can predict its preferred 3D structure, which is essential for understanding how it might fit into the binding site of a biological target like an enzyme or receptor. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing newly synthesized compounds. By comparing calculated spectra with experimental results, chemists can confirm the structure of a molecule.

NMR Chemical Shifts: Quantum chemical methods, particularly DFT, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov The process involves calculating the magnetic shielding tensors for each nucleus in the molecule. There are established protocols, often combining different levels of theory and basis sets, to achieve high accuracy in predicting ¹³C chemical shifts. researchgate.net Semi-empirical methods have also been used, though they are generally less precise than DFT-based approaches for this purpose. nih.gov For this compound, predicting the full ¹H and ¹³C NMR spectra would be a key step in verifying its synthesis.

Vibrational Frequencies: The vibrational modes of a molecule correspond to the peaks observed in its Infrared (IR) and Raman spectra. DFT calculations can predict these vibrational frequencies. researchgate.net The calculated frequencies are often systematically scaled by a small factor to correct for approximations in the method and to improve agreement with experimental data. researchgate.net This analysis allows for the assignment of each peak in the experimental spectrum to a specific molecular motion (e.g., C-H stretch, ring deformation), providing a detailed structural confirmation. nih.gov

Table 2: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Isoquinoline (B145761)

| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) | Difference (ppm) |

| C1 | 152.5 | 151.9 | +0.6 |

| C3 | 159.8 | 160.2 | -0.4 |

| C4 | 108.3 | 108.1 | +0.2 |

| C5 | 128.9 | 129.5 | -0.6 |

| C6 | 121.7 | 122.0 | -0.3 |

| C7 | 125.4 | 125.1 | +0.3 |

| C8 | 119.6 | 119.9 | -0.3 |

Note: This table is illustrative, based on the principle of comparing calculated and experimental data for structural verification. researchgate.netnih.gov It does not represent actual data for this compound.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed.

For a molecule like this compound, this approach can be used to:

Investigate Synthesis Pathways: Computational studies can compare different potential synthetic routes, such as the Skraup reaction often used for quinolines, to determine the most energetically favorable pathway. mdpi.com

Predict Reactivity: By modeling potential reactions, such as electrophilic substitution or oxidation, researchers can predict which sites on the isoquinoline ring are most reactive.

Identify Transition States: The transition state is the highest energy point along the reaction coordinate. Locating its structure and energy is key to calculating the activation energy, which determines the reaction rate. Computational studies on isoquinoline degradation, for example, have identified rate-limiting steps by calculating the energies of transition states for different proposed mechanisms. researchgate.net

These mechanistic insights are crucial for optimizing reaction conditions, predicting potential byproducts, and understanding the chemical stability of the target compound.

In Silico Screening and Library Design Principles for Isoquinoline Scaffolds

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. This makes it an excellent starting point for designing new drugs. In silico (computer-based) methods are central to this process.

Virtual Screening: This technique involves docking a large library of digital compounds into the 3D structure of a biological target (e.g., a protein). nih.gov A scoring function then estimates the binding affinity of each compound, allowing researchers to prioritize a smaller, more promising set of molecules for synthesis and experimental testing. nih.gov

Library Design: Rather than screening random compounds, researchers often design focused libraries around a specific scaffold, like that of this compound. The process involves:

Scaffold Selection: The core isoquinoline ring system is chosen as the base structure.

Enumeration of Derivatives: A virtual library is created by systematically adding different chemical groups at various positions on the scaffold.

Filtering: The library is filtered based on drug-like properties (e.g., molecular weight, solubility) to remove compounds with poor pharmacological potential. nih.gov

Screening: The resulting library is then used in virtual screening campaigns to identify compounds with high predicted activity against one or more targets. mdpi.com

This approach, known as structure-based or ligand-based drug design, accelerates the discovery of new lead compounds. nih.govmdpi.com this compound could itself be a hit from such a screen or serve as the template for creating a new library of potential therapeutic agents.

Following a comprehensive search of scientific literature and chemical databases, no specific computational studies focused on the molecular interactions of this compound were identified. Therefore, the generation of an article with detailed research findings and data tables on this particular compound is not possible at this time.

Computational chemistry is a powerful tool used to predict and analyze the properties and interactions of molecules. Had such studies been available for this compound, they would likely have involved methodologies such as:

Molecular Docking: This method would predict the preferred orientation of the molecule when bound to a specific protein target. The results would provide insights into the binding affinity and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Molecular Dynamics (MD) Simulations: These simulations would provide a detailed view of the dynamic behavior of the molecule over time, either in solution or in complex with a biological target. This could reveal conformational changes and the stability of interactions that are crucial for its function.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) could be employed to understand the electronic structure of the molecule. Current time information in Edmonton, CA. These calculations can determine properties such as orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding its reactivity and interaction with other molecules. nih.gov

While general principles of computational chemistry can be applied to hypothesize the behavior of this compound, the absence of specific research on this compound means that no detailed, evidence-based article on its molecular interactions can be produced in accordance with the provided instructions.

Further experimental and computational research is required to elucidate the specific molecular interactions and properties of this compound.

Future Research Directions and Interdisciplinary Opportunities in Isoquinoline Chemistry

Development of More Sustainable and Green Synthetic Methodologies for Isoquinolines

Traditional methods for synthesizing isoquinolines, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, often rely on harsh reaction conditions, toxic reagents, and stoichiometric amounts of promoters, leading to significant environmental concerns. rsc.orgnih.govresearchgate.net The principles of green chemistry are thus becoming increasingly integral to the design of modern synthetic routes to isoquinoline (B145761) frameworks. rsc.orgtandfonline.com

Future research in this area is focused on several key aspects:

Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids is a primary goal. tandfonline.comtandfonline.com Water, in particular, is an attractive medium for organic reactions due to its non-toxic and non-flammable nature. tandfonline.com

Atom Economy: Developing reactions that maximize the incorporation of all starting materials into the final product is crucial. Atom-economical reactions, such as transition-metal-catalyzed C-H activation and annulation, are powerful strategies for constructing substituted isoquinolines. ijpsjournal.com

Energy Efficiency: The use of microwave irradiation and other energy-efficient techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. tandfonline.com

Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of isoquinoline precursors is a long-term goal for enhancing sustainability.

| Green Chemistry Principle | Application in Isoquinoline Synthesis | Key Benefits |

| Use of Benign Solvents | Water, ethanol, ionic liquids | Reduced toxicity and environmental impact tandfonline.comtandfonline.com |

| Atom Economy | C-H activation, annulation reactions | Minimized waste generation ijpsjournal.com |

| Energy Efficiency | Microwave-assisted synthesis | Faster reactions, lower energy consumption tandfonline.com |

| Recyclable Catalysts | Homogeneous and heterogeneous catalysts | Reduced cost and environmental burden rsc.orgresearchgate.net |

Exploration of Novel Catalytic Systems for Isoquinoline Functionalization

Catalysis plays a pivotal role in the synthesis and functionalization of isoquinolines. While palladium-catalyzed cross-coupling reactions have been extensively used, the focus is shifting towards more abundant and less toxic 3d-transition metals like cobalt. researchgate.net The development of novel catalytic systems is essential for accessing diverse and complex isoquinoline derivatives.

Key areas of exploration include:

3d-Transition Metal Catalysis: Catalysts based on iron, cobalt, and copper are being investigated as sustainable alternatives to precious metal catalysts for C-H functionalization and cyclization reactions. researchgate.netmdpi.comorganic-chemistry.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and efficient approach for various transformations, including C-H functionalization of isoquinolines under ambient conditions. ijpsjournal.com

Dual Catalysis: Combining two different catalytic cycles in a single pot can enable tandem reactions to build complex molecular architectures in a highly efficient manner.

Asymmetric Catalysis: The development of chiral ligands and catalysts for the enantioselective synthesis of isoquinoline alkaloids and their analogs remains a significant challenge and an active area of research. nih.gov

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring and Dynamic Processes

A thorough understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic protocols and discovering new reactivity. Advanced spectroscopic techniques are powerful tools for gaining real-time insights into the dynamic processes occurring during isoquinoline synthesis. researchgate.netresearchgate.net

Future applications of spectroscopy in this field include:

In-situ Monitoring: Techniques like ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and Raman spectroscopy allow for the real-time tracking of reactant consumption, intermediate formation, and product generation without the need for sampling. researchgate.net

High-Resolution Mass Spectrometry: Provides detailed information about the elemental composition and structure of transient intermediates and byproducts, aiding in mechanistic elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D NMR and diffusion-ordered spectroscopy (DOSY), can be used to study reaction kinetics and characterize complex reaction mixtures. researchgate.net

Quantum Cascade Laser (QCL) Spectroscopy: Offers high spectral and temporal resolution for monitoring the kinetics of fast reactions involving reactive intermediates. copernicus.org

| Spectroscopic Technique | Information Gained | Application in Isoquinoline Chemistry |

| In-situ FTIR/Raman | Real-time concentration profiles of reactants, intermediates, and products | Reaction optimization and kinetic studies researchgate.net |

| High-Resolution Mass Spectrometry | Structural characterization of intermediates and products | Mechanistic investigation researchgate.net |

| Advanced NMR | Kinetics, diffusion coefficients, structural elucidation | Detailed mechanistic and structural analysis researchgate.net |

| QCL Spectroscopy | High-resolution kinetic data of fast reactions | Studying reactive intermediates copernicus.org |

Integration of Artificial Intelligence and Machine Learning in Isoquinoline Synthesis Design and Prediction

Key applications of AI and ML in this domain include:

Retrosynthetic Analysis: AI-powered tools can propose viable synthetic routes to complex target molecules, including novel isoquinoline architectures, by analyzing vast databases of chemical reactions. biopharmatrend.com

Reaction Prediction: Machine learning models can predict the outcome of a chemical reaction, including product structure and yield, based on the starting materials and reaction conditions. nih.gov

Catalyst Design: AI can be used to design novel catalysts with enhanced activity and selectivity for specific transformations in isoquinoline synthesis. gcande.org

Automated Synthesis: The integration of AI with robotic platforms enables the automated synthesis and optimization of chemical reactions, freeing up researchers' time for more creative tasks. mdpi.com

Expansion of Isoquinoline-Based Scaffolds for Applications in Materials Science and Chemical Biology Research

While the primary focus of isoquinoline chemistry has been in medicinal chemistry, there is growing interest in exploring the potential of isoquinoline-based scaffolds in other scientific disciplines. nih.gov

Interdisciplinary opportunities include:

Materials Science: Isoquinoline derivatives are being investigated for their applications in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and corrosion inhibitors. nih.govamerigoscientific.comacs.org The ability to tune their photophysical and electronic properties through chemical modification makes them attractive candidates for advanced materials. amerigoscientific.com

Chemical Biology: Isoquinoline-based fluorescent probes can be designed to visualize and study biological processes within living cells. Their unique spectroscopic properties can be harnessed for bioimaging applications.

Agrochemicals: The diverse biological activities of isoquinolines suggest their potential as scaffolds for the development of new insecticides and fungicides. wikipedia.orgchemicalbook.com

Challenges and Perspectives in the Synthesis and Study of Complex Isoquinoline Architectures

Despite significant progress, several challenges remain in the synthesis and study of complex isoquinoline architectures. nih.gov Addressing these challenges will be crucial for unlocking the full potential of this important class of compounds.

Future challenges and perspectives include:

Late-Stage Functionalization: Developing methods for the selective functionalization of complex isoquinoline cores at a late stage of the synthesis is essential for rapidly generating analogs for structure-activity relationship studies.

Stereoselective Synthesis: The synthesis of enantiomerically pure isoquinoline alkaloids and their derivatives often requires multi-step sequences and the use of chiral auxiliaries or catalysts. Developing more efficient and practical methods for stereoselective synthesis is a key priority. nih.gov

Total Synthesis of Natural Products: The total synthesis of structurally complex isoquinoline natural products continues to be a driving force for the development of new synthetic methodologies. ijpsjournal.com

Understanding Biological Mechanisms: Elucidating the precise molecular mechanisms by which isoquinoline-based drugs exert their therapeutic effects is crucial for the rational design of next-generation medicines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methoxy-N-methylisoquinolin-6-amine, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves cyclization of substituted precursors (e.g., via Bischler-Napieralski or Pictet-Spengler reactions) followed by functional group modifications. Key factors include solvent polarity (e.g., DMF vs. THF), temperature control (80–120°C), and catalyst selection (e.g., POCl₃ for cyclization). For example, substituent positioning (methoxy at C3, methylamine at C6) requires regioselective protection/deprotection steps to avoid side products .

- Data Consideration : Yields vary between 40–65% depending on precursor purity and reaction scale. GC-MS or HPLC-UV (λ = 254 nm) is recommended for monitoring intermediate formation.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- NMR : -NMR (δ 7.2–8.1 ppm for aromatic protons; δ 3.8 ppm for methoxy) and -NMR to confirm substitution patterns.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (theoretical m/z for C₁₁H₁₃N₂O: 189.1028).

- HPLC : Reverse-phase C18 columns (ACN/water gradient) with PDA detection to assess purity (>95%) .

Q. What solvent systems are suitable for solubility studies of this compound in biological assays?

- Methodology : Test solubility in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4). For low solubility, use co-solvents like PEG-400 or cyclodextrin-based formulations. UV-Vis spectroscopy (λ_max ~280 nm) quantifies saturation points. Note: Methoxy groups enhance hydrophobicity, requiring optimization for in vitro assays .

Advanced Research Questions

Q. How does the methoxy group at C3 influence the compound’s structure-activity relationship (SAR) in biological targets?

- Methodology : Compare analogues (e.g., 3-H, 3-Cl, 3-F) in assays targeting enzymes (e.g., kinases) or receptors. Molecular docking (AutoDock Vina) predicts binding affinity changes due to methoxy’s electron-donating effects. In vitro IC₅₀ data for analogues show ~2–5x potency differences, suggesting steric and electronic roles .

- Data Contradictions : Some studies report methoxy groups reduce metabolic stability, while others note enhanced target selectivity. Use hepatic microsomal assays (CYP450 inhibition) to resolve discrepancies .

Q. What strategies mitigate metabolic instability of this compound in preclinical studies?

- Methodology :

- Isotope Labeling : Introduce or at labile positions (e.g., methyl group) to track metabolites via LC-MS/MS.

- Prodrug Design : Mask the amine with acetyl or carbamate groups, then assess hydrolysis rates in plasma .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Use DFT (B3LYP/6-31G*) to calculate Fukui indices for electrophilic sites. The C6 amine shows high nucleophilicity (f⁻ ~0.15), making it prone to acylation. Solvent models (PCM) refine predictions for reaction kinetics in polar aprotic solvents .

Experimental Design & Data Analysis

Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction studies?

- Methodology : Slow evaporation from ethanol/water (7:3 v/v) at 4°C produces crystals suitable for SC-XRD. Key parameters: pH 6–7 to avoid protonation of the amine. Data from related isoquinolines show space group with Z = 4 .

Q. How should researchers address contradictory data in literature regarding the compound’s antimicrobial efficacy?

- Methodology : Replicate assays under standardized conditions (e.g., CLSI guidelines for MIC testing). Variables include bacterial strain (Gram+ vs. Gram−), inoculum size, and compound solubility. Meta-analysis of IC₅₀ values (n ≥ 3) with ANOVA identifies statistically significant trends .

Q. What green chemistry approaches improve the sustainability of synthesizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.